3-溴-5-乙氧基-4-甲氧基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

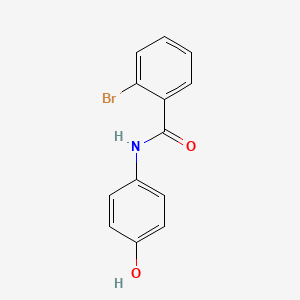

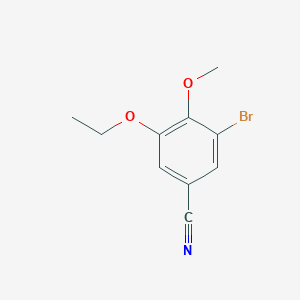

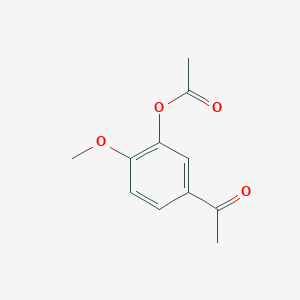

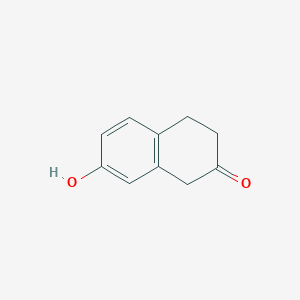

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a compound that is not directly discussed in the provided papers. However, the papers do discuss various brominated and methoxy benzonitriles, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of related brominated benzonitriles is described, which often involves halogenation, nucleophilic substitution, and coupling reactions .

Synthesis Analysis

The synthesis of brominated benzonitriles typically involves multi-step reactions, starting from simpler aromatic compounds. For example, a precursor for PET radioligand was synthesized using a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Similarly, the synthesis of 3,5-dibromo-4-hydroxybenzonitrile under various conditions has been studied, indicating the potential for different synthetic pathways . These methods could potentially be adapted for the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile by choosing appropriate starting materials and reaction conditions.

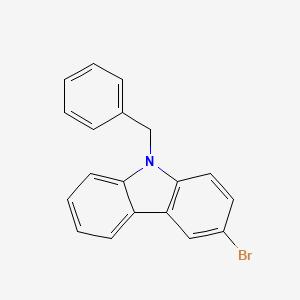

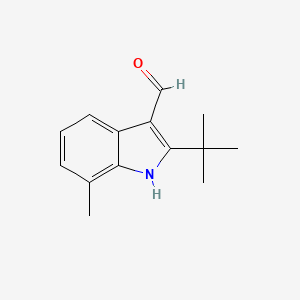

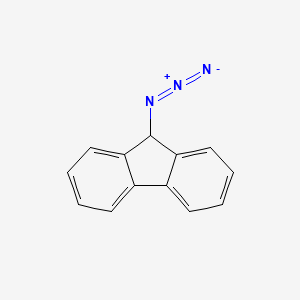

Molecular Structure Analysis

The molecular structure of benzonitriles is characterized by the presence of a cyano group attached to a benzene ring, which can be further substituted with various functional groups such as bromo, ethoxy, and methoxy groups. The presence of these substituents can influence the electronic properties of the molecule and its reactivity . The papers do not directly analyze the molecular structure of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, but studies on similar compounds can provide insights into the electronic effects of substituents on the aromatic ring.

Chemical Reactions Analysis

Benzonitriles undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The papers describe reactions involving brominated benzonitriles with nucleophiles, leading to the formation of different products depending on the reaction conditions and the nucleophiles used . These reactions are often facilitated by catalysts and specific reaction conditions that can be optimized for the desired transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as the cyano group can affect the compound's polarity, solubility, and reactivity. The papers discuss the properties of various benzonitriles, including their reactivity under different conditions and their potential applications, such as in the synthesis of PET radioligands or as intermediates in the synthesis of pharmaceuticals . These properties are essential for understanding the behavior of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in different environments and for its potential applications in chemical synthesis.

科学研究应用

光谱和非线性光学性质

- 使用密度泛函理论(DFT)研究了“3-溴-5-乙氧基-4-甲氧基苯甲腈”的光谱性质。这些研究涉及预测几何参数并分析FT-IR和FT-Raman光谱。此外,该化合物在非线性光学应用中表现出潜力,特别是在频率加倍和二次谐波发生(SHG)(Kumar & Raman, 2017)。

除草剂抗性和生物转化

- 研究探讨了类似化合物在除草剂抗性中的作用。例如,表达细菌解毒基因以对抗溴氰草酯(一种相关化合物)的转基因植物表现出对这种除草剂的抗性。这项研究为利用基因修饰开发抗除草剂作物开辟了途径 (Stalker, Mcbride, & Malyj, 1988)。

- 还进行了溴氰草酯在各种环境条件下的生物转化研究。这些研究对于了解这类化合物的环境降解途径至关重要(Knight,Berman和Häggblom,2003)。

抗菌活性

- 合成了类似化合物的衍生物,并对其抗菌活性进行了测试。这项研究对于开发新的抗菌剂 (Gadaginamath & Patil, 2002) 非常重要。

药物应用

- 探讨了从“3-溴-5-乙氧基-4-甲氧基苯甲腈”衍生的化合物的合成和药物应用。例如,合成Apremilast,其中涉及这种化合物的衍生物,在治疗某些炎症性疾病方面是值得关注的 (Shan, Weizheng, & Bai-nian, 2015)。

光物理和光化学性质

- 还对类似化合物的光化学行为进行了研究。这些调查对于了解这些化学品的环境影响和降解途径至关重要 (Bououden, Halladja, Sleiman, Leremboure, & Richard, 2018)。

属性

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCAZYRKZVCXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404009 |

Source

|

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxy-4-methoxybenzonitrile | |

CAS RN |

515831-52-4 |

Source

|

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

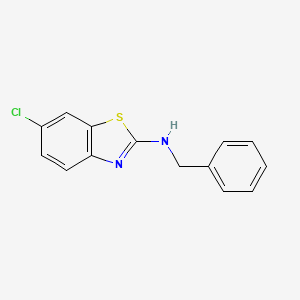

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)